6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one
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Overview
Description
6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzo[b]furan core, which is a fused aromatic system, and is substituted with a fluorophenyl group and a phenylphenylmethylene group. These substitutions contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzo[b]furan Core: This can be achieved through the cyclization of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorophenyl halide in a nucleophilic substitution reaction, facilitated by a base such as potassium carbonate.
Attachment of the Phenylphenylmethylene Group: This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with the benzo[b]furan aldehyde to form the desired methylene group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization with groups such as nitro, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, amino, or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity, while the benzo[b]furan core may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Chlorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one
- 6-[(4-Methylphenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one
- 6-[(4-Bromophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one
Uniqueness
6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their pharmacokinetic properties, making this compound particularly interesting for drug development and other applications.
Properties
Molecular Formula |
C28H19FO3 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C28H19FO3/c29-23-12-8-20(9-13-23)18-31-24-14-15-25-26(17-24)32-27(28(25)30)16-19-6-10-22(11-7-19)21-4-2-1-3-5-21/h1-17H,18H2/b27-16- |
InChI Key |
JUOIOUIVYCFMOZ-YUMHPJSZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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